molecular formula C9H11F2N3O4 B12298895 2',5-Difluoro-2'-deoxycytidine CAS No. 581772-30-7

2',5-Difluoro-2'-deoxycytidine

Cat. No.: B12298895
CAS No.: 581772-30-7
M. Wt: 263.20 g/mol
InChI Key: OCMREAUZQAIMOT-UAKXSSHOSA-N
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Description

2’,5-Difluoro-2’-deoxycytidine is a synthetic nucleoside analogue that has garnered significant attention in the fields of medicinal chemistry and oncology. This compound is structurally similar to cytidine, a naturally occurring nucleoside, but with two fluorine atoms replacing hydrogen atoms at the 2’ and 5’ positions. This modification enhances its stability and alters its biological activity, making it a potent chemotherapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5-Difluoro-2’-deoxycytidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the starting material, such as 2-deoxy-D-ribose, are protected using silyl or benzoyl protecting groups.

    Introduction of Fluorine Atoms: The protected intermediate is then subjected to fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the 2’ and 5’ positions.

    Formation of the Nucleoside: The fluorinated intermediate is coupled with a cytosine base using a glycosylation reaction, often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The final step involves the removal of the protecting groups to yield 2’,5-Difluoro-2’-deoxycytidine.

Industrial Production Methods

Industrial production of 2’,5-Difluoro-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and glycosylation steps, which enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,5-Difluoro-2’-deoxycytidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed, leading to the cleavage of the nucleoside.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions include various fluorinated cytidine analogues, which can be further explored for their biological activities.

Scientific Research Applications

2’,5-Difluoro-2’-deoxycytidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogues and as a tool for studying nucleic acid chemistry.

    Biology: The compound is employed in studies of DNA replication and repair mechanisms due to its ability to incorporate into DNA.

    Medicine: As a chemotherapeutic agent, it is used in the treatment of various cancers, including pancreatic and non-small cell lung cancer. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell death.

    Industry: It is used in the development of antiviral drugs and other biologically active compounds.

Mechanism of Action

2’,5-Difluoro-2’-deoxycytidine exerts its effects primarily through the inhibition of DNA synthesis. Once inside the cell, it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately resulting in cell death. The compound also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): A widely used chemotherapeutic agent with similar structural features but different fluorination pattern.

    2’-Fluoro-2’-deoxycytidine: Another nucleoside analogue with a single fluorine atom, used in antiviral research.

Uniqueness

2’,5-Difluoro-2’-deoxycytidine is unique due to its specific fluorination pattern, which enhances its stability and alters its biological activity compared to other nucleoside analogues. This makes it a valuable compound in the development of new chemotherapeutic and antiviral agents.

Properties

CAS No.

581772-30-7

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.20 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1

InChI Key

OCMREAUZQAIMOT-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)F

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)F

Origin of Product

United States

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